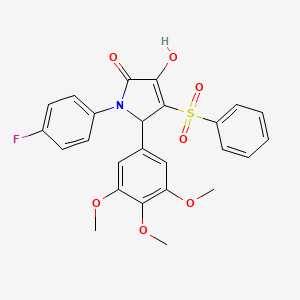![molecular formula C25H28N6O2 B12130797 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130797.png)
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline rings
Preparation Methods
The synthesis of 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Pyrroloquinoxaline Core: : The pyrroloquinoxaline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative and an α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide as the electrophile. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophile.
-
Attachment of the Morpholine Ring: : The morpholine ring can be introduced through a nucleophilic substitution reaction using a suitable morpholine derivative. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack.
-
Amination Reaction: : The amino group can be introduced through a reductive amination reaction using a suitable amine and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Final Coupling Reaction: : The final step involves coupling the various fragments together to form the desired compound. This can be achieved through a condensation reaction using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chemical Reactions Analysis
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and benzyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can undergo reduction reactions, particularly at the nitro and carbonyl groups. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides, while common reagents for electrophilic substitution include halogens and sulfonyl chlorides.
-
Condensation: : The compound can undergo condensation reactions, particularly at the carboxamide group. Common reagents for condensation include carbodiimides and anhydrides.
Scientific Research Applications
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.
-
Biology: : The compound can be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular pathways and mechanisms.
-
Medicine: : The compound has potential therapeutic applications due to its ability to modulate biological targets. It can be used as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
-
Industry: : The compound can be used in the development of new materials and chemicals. Its unique structure and properties make it a valuable component in the design of advanced materials and industrial products.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, the compound may interact with signaling pathways involved in cell proliferation and apoptosis, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:
-
Indole Derivatives: : Indole derivatives are known for their diverse biological activities and have been extensively studied for their therapeutic potential. The pyrroloquinoxaline core of the compound shares similarities with the indole scaffold, making it a valuable addition to the family of indole derivatives .
-
Morpholine Derivatives: : Morpholine derivatives are commonly found in biologically active molecules and pharmaceuticals. The presence of the morpholine ring in the compound enhances its potential for biological activity and therapeutic applications .
-
Quinoxaline Derivatives: : Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrroloquinoxaline core of the compound shares similarities with quinoxaline derivatives, making it a valuable addition to this class of compounds .
Properties
Molecular Formula |
C25H28N6O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(3-morpholin-4-ylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H28N6O2/c26-23-21(25(32)27-17-18-7-2-1-3-8-18)22-24(29-20-10-5-4-9-19(20)28-22)31(23)12-6-11-30-13-15-33-16-14-30/h1-5,7-10H,6,11-17,26H2,(H,27,32) |
InChI Key |
FWEXZWAZXGJXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130723.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12130731.png)
![methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B12130739.png)

![methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12130747.png)
![3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12130752.png)

![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130756.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130770.png)
![N-(4-Chloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12130771.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130777.png)
![4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12130790.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12130793.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130796.png)
